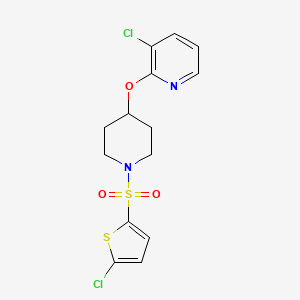
2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid” is a chemical compound that has been studied for its potential anti-inflammatory and analgesic activities . It is part of a series of compounds known as 2-(3-chloroanilino)nicotinic acid hydrazides . The compound is available for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H8ClNO2 . The CAS Number is 10242-05-4 and it has a molecular weight of 185.611 .Scientific Research Applications
Organic Corrosion Inhibitors and Acidic Solutions
One significant application area is the use of organic compounds as corrosion inhibitors, particularly in industrial cleaning of metals in acidic solutions. Heteroatoms like O, S, N, and P, along with π-electrons from conjugation in organic molecules, are identified as crucial features for inhibiting metallic dissolution in acidic media. This principle suggests that compounds similar to 2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid could have potential applications in corrosion inhibition due to the presence of sulfur and nitrogen atoms which could facilitate adsorption processes on metal surfaces (Goyal et al., 2018).
Sulfonamides and Therapeutic Efficacy
Another relevant area of study is the exploration of sulfonamides, which includes many clinically used drugs. These studies provide insights into the structural motifs and functional groups that contribute to biological activity. Given that 2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid contains elements that can be structurally analogous to those in sulfonamides, understanding the drug development process and the therapeutic efficacy of these compounds could offer clues into potential biomedical applications (Carta et al., 2012).
Acid Activated Clays and Environmental Applications
The acid activation of clays, particularly with hydrochloric or sulfuric acid, to enhance surface properties for new applications, is another area where the chemical properties of 2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid could be relevant. The process of acid activation and the resultant materials' capabilities suggest potential environmental applications, such as in effluent treatment or as additives in the formulation of materials with specific adsorption characteristics (Komadel, 2016).
Advances in Sulfur Chemistry
Research on sulfur chemistry, especially relating to the treatment of acid gases and the recovery of sulfur from industrial processes, provides insights into the chemical processes and applications where sulfur-containing compounds are pivotal. The review of metal sulfide precipitation and the advanced Claus process design highlights the importance of sulfur chemistry in environmental and industrial applications (Lewis, 2010).
Mechanism of Action
- COX exists in two isoforms: COX-1 (constitutive) and COX-2 (inducible). COX-1 is involved in homeostatic functions, while COX-2 is overexpressed under stress conditions .
- Inhibition of COX reduces the production of pro-inflammatory prostaglandins, leading to anti-inflammatory effects .
- Impact on Bioavailability : Factors like solubility, stability, and metabolism affect bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfinylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c11-7-2-1-3-8(4-7)12-9(13)5-17(16)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOIFVXTRMGOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CS(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2777170.png)




![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2777175.png)


![7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777180.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2777181.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate](/img/structure/B2777184.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2777185.png)
![N-(2-cyanoethyl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2777192.png)
